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Compound of Interest

Compound Name: Octamylamine sulfamate

Cat. No.: B15189938 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The rigorous confirmation of the identity and purity of active pharmaceutical ingredients (APIs)

is a cornerstone of drug development and manufacturing. For amine-containing compounds

like Octamylamine, which are often formulated as salts to improve their physicochemical

properties, comprehensive spectroscopic analysis is indispensable. This guide provides a

comparative overview of the key spectroscopic techniques—Nuclear Magnetic Resonance

(NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS)—for

the identity confirmation of Octamylamine sulfamate. It further compares its expected spectral

characteristics with those of other primary alkylamine salts, offering a practical framework for

analysis.

Comparative Spectroscopic Data
The following tables summarize the expected quantitative data from ¹H NMR, FT-IR, and Mass

Spectrometry for Octamylamine sulfamate and two alternative primary alkylamine salts,

Cyclohexylamine hydrochloride and 2-Aminoheptane hydrochloride. These alternatives are

chosen to represent a cyclic and a branched alkylamine, respectively, providing a basis for

structural comparison.

Table 1: Comparative ¹H NMR Spectral Data (Expected Chemical Shifts in ppm)
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Compound
Hα (proton on
carbon bonded to
N)

H on Nitrogen
(NH₃⁺)

Other
Characteristic Alkyl
Protons

Octamylamine

sulfamate
~3.0 - 3.2 (triplet)

~7.5 - 8.5 (broad

singlet)

0.8-0.9 (triplet, CH₃),

1.2-1.7 (multiplets,

CH₂)

Cyclohexylamine

hydrochloride
~3.1 - 3.3 (multiplet)

~8.0 - 9.0 (broad

singlet)

1.1-2.1 (multiplets,

cyclohexane ring

protons)

2-Aminoheptane

hydrochloride
~3.2 - 3.4 (multiplet)

~7.8 - 8.8 (broad

singlet)

~1.3 (doublet, CH₃ on

C2), 0.8-0.9 (triplet,

terminal CH₃), 1.2-1.6

(multiplets, CH₂)

Note: Chemical shifts are approximate and can be influenced by solvent and concentration.

The broadness of the NH₃⁺ signal is due to quadrupolar relaxation and exchange with trace

amounts of water.

Table 2: Comparative FT-IR Characteristic Absorption Bands (cm⁻¹)
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Functional
Group
Vibration

Octamylamine
(Free Base)

Octamylamine

sulfamate

Cyclohexylami
ne
hydrochloride

2-
Aminoheptane
hydrochloride

N-H Stretch

(Amine)

3300-3500 (two

bands)
- - -

N-H⁺ Stretch

(Ammonium)
-

3200-2800

(broad)

3200-2800

(broad)

3200-2800

(broad)

N-H⁺ Bend

(Asymmetric)
- ~1625-1560 ~1625-1560 ~1625-1560

N-H⁺ Bend

(Symmetric)
- ~1550-1500 ~1550-1500 ~1550-1500

S=O Stretch

(Sulfamate)
-

~1250 and

~1060
- -

C-N Stretch ~1250–1020
Shifted upon salt

formation

Shifted upon salt

formation

Shifted upon salt

formation

Note: The formation of the ammonium salt results in the disappearance of the characteristic

primary amine N-H stretches and the appearance of broad and strong ammonium N-H⁺

stretching and bending vibrations.[1]

Table 3: Mass Spectrometry (Electron Ionization) Fragmentation of the Free Amine
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Compound Molecular Ion (M⁺) (m/z)
Key Fragment Ions (m/z)
and Interpretation

Octamylamine 129.24

30 (CH₂=NH₂⁺) - characteristic

α-cleavage of primary amines.

Other fragments from the alkyl

chain.

Cyclohexylamine 99.17

56 (loss of C₃H₇), 43 (C₃H₇⁺),

30 (CH₂=NH₂⁺) - ring

fragmentation and α-cleavage.

2-Aminoheptane 115.22
44 (CH(CH₃)=NH₂⁺) and 100

(M-CH₃) from α-cleavage.

Note: Mass spectrometry is typically performed on the free base, as the salt form is not volatile.

The "nitrogen rule" states that a molecule with an odd number of nitrogen atoms will have an

odd nominal mass, which is consistent for these primary amines.[2]

Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.

¹H NMR Spectroscopy
Objective: To determine the proton environment of the molecule, confirming the presence of

the octyl chain, the ammonium group, and the absence of significant impurities.

Sample Preparation: Dissolve 5-10 mg of the Octamylamine sulfamate sample in 0.6-0.7

mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical;

DMSO-d₆ will allow for the observation of the NH₃⁺ protons, which would exchange with

deuterium in D₂O and disappear from the spectrum.[3]

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Data Acquisition:

Acquire a standard one-dimensional ¹H NMR spectrum.
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Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds,

and 16-64 scans for good signal-to-noise.

The spectral width should cover the range of 0-10 ppm.

Data Analysis:

Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Integrate all signals to determine the relative ratios of protons.

Analyze the chemical shifts and coupling patterns (multiplicities) to assign protons to the

molecular structure. A downfield shift of the α-protons and the presence of a broad NH₃⁺

signal are indicative of salt formation.

FT-IR Spectroscopy
Objective: To identify the functional groups present in the molecule, particularly the

ammonium and sulfamate groups, and to confirm the absence of the free amine.

Sample Preparation:

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture to

a fine powder and press it into a transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: A Fourier-Transform Infrared Spectrometer.

Data Acquisition:

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Data Analysis:
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Identify the characteristic absorption bands for the N-H⁺ stretches (broad, ~3200-2800

cm⁻¹), N-H⁺ bends (~1625-1500 cm⁻¹), and S=O stretches of the sulfamate group (~1250

and ~1060 cm⁻¹).[1]

Confirm the absence of the two sharp N-H stretching bands around 3300-3500 cm⁻¹,

which would indicate the presence of the free primary amine.[4][5]

Mass Spectrometry (MS)
Objective: To determine the molecular weight of the free amine and to analyze its

fragmentation pattern to confirm the carbon skeleton.

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile). The salt will typically dissociate in the solution, and the free

amine will be volatilized.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for

separation and introduction, or with direct infusion into an electrospray ionization (ESI)

source.

Data Acquisition (Electron Ionization - EI):

The sample is introduced into the ion source where it is bombarded with electrons

(typically 70 eV).

The resulting charged fragments are separated by their mass-to-charge ratio (m/z).

Data Analysis:

Identify the molecular ion peak (M⁺) to confirm the molecular weight of the free amine

(Octamylamine, MW = 129.24 g/mol ).

Analyze the fragmentation pattern. Look for the characteristic base peak at m/z = 30,

resulting from the α-cleavage of the primary amine.[6]

Visualization of Analytical Workflow
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The following diagram illustrates the logical workflow for the spectroscopic confirmation of

Octamylamine sulfamate identity.

Sample Preparation

Spectroscopic Analysis

Data Interpretation

Conclusion

Octamylamine Sulfamate Sample

¹H NMR Spectroscopy FT-IR Spectroscopy Mass Spectrometry (of free amine)

Confirm Proton Environment
- Octyl Chain Signals
- Downfield α-H Shift
- Broad NH₃⁺ Signal

Identify Functional Groups
- Broad N-H⁺ Stretch

- N-H⁺ Bending
- S=O Stretches

- Absence of Free Amine N-H

Confirm Molecular Weight & Structure
- Molecular Ion Peak (m/z=129)

- α-Cleavage Fragment (m/z=30)

Identity Confirmed

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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